Sp-420
Description
SP-420 is a novel, orally available small-molecule iron chelator developed by AbFero Pharmaceuticals for treating iron overload disorders such as transfusion-dependent β-thalassemia, myelodysplastic syndromes (MDS), and myelofibrosis (MF) . It is a desferrithiocin analogue with enhanced iron-clearing efficiency (ICE value: 26.7), demonstrating superior potency compared to its parent compound . This compound binds free iron in the bloodstream and tissues, forming a stable complex excreted via hepatic pathways . Preclinical and early clinical studies highlight its high oral bioavailability, favorable pharmacokinetics, and ability to penetrate the blood-brain barrier (BBB), making it a candidate for neurodegenerative diseases like Parkinson’s disease (PD) and retinal disorders such as age-related macular degeneration (AMD) .
As of 2025, this compound has completed Phase 1 safety trials in healthy volunteers and β-thalassemia patients and is under investigation in Phase 2 studies for PD and AMD .
Properties
IUPAC Name |
(4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-16(15(19)20)10-24-14(17-16)12-4-3-11(9-13(12)18)23-8-7-22-6-5-21-2/h3-4,9,18H,5-8,10H2,1-2H3,(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYAEVZKXPYIZ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911714-45-9 | |
| Record name | SP-420 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911714459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SP-420 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SP-420 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBX54NZ436 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Multi-Step Organic Synthesis
The primary synthesis of this compound follows a four-step sequence (Table 1):
Table 1: Summary of this compound Synthesis Steps
Step 1: Thiazolidine Ring Formation
The reaction between 2-hydroxy-4-(3,6-dioxaheptyloxy)benzaldehyde and L-cysteine methyl ester in methanol with triethylamine catalyzes cyclization to form the thiazolidine intermediate. The stereochemistry at the 4-position is controlled by the L-configuration of cysteine, ensuring enantiomeric purity.
Step 2: Oxidation to Thiazole
Manganese dioxide in dichloromethane oxidizes the thiazolidine to the aromatic thiazole ring. This step is critical for establishing the redox-active core responsible for iron binding.
Step 3: Hydrolysis of Methyl Ester
Lithium hydroxide in a tetrahydrofuran (THF)/water mixture hydrolyzes the methyl ester to the carboxylic acid. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Step 4: Ethyl Esterification
The carboxylic acid intermediate is esterified with ethanol under acidic conditions (H₂SO₄) to yield this compound. Excess ethanol ensures complete conversion, with the product isolated via rotary evaporation.
Oxidant Optimization
Replacing MnO₂ with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in Step 2 increases the oxidation yield to 85% but raises costs due to DDQ’s expense.
One-Pot Thiazole Synthesis
A streamlined method combines Steps 1 and 2 using DDQ as both oxidant and desiccant, achieving a 75% yield for the thiazole intermediate. However, this approach requires rigorous purification to remove DDQ byproducts.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
This compound exhibits 98.5% purity by reverse-phase HPLC (C18 column, 30:70 acetonitrile/water + 0.1% TFA, λ = 254 nm). Retention time: 12.7 min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)
-
δ 1.45 (s, 3H, C4-CH₃)
-
δ 3.50–3.70 (m, 10H, OCH₂CH₂OCH₂CH₂OCH₃)
-
δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
-
δ 6.45 (d, J = 8.5 Hz, 1H, Ar-H)
-
δ 7.25 (d, J = 8.5 Hz, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS)
[M+H]⁺ Calculated for C₁₆H₂₂NO₆S: 356.1168; Found: 356.1165.*
Process Optimization and Scale-Up
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
SP-420 primarily undergoes chelation reactions, where it binds to iron ions to form stable complexes. This chelation process is crucial for its function as an iron chelator.
Common Reagents and Conditions
The chelation reactions typically involve the use of this compound in the presence of iron ions under physiological conditions. The reaction conditions are optimized to ensure efficient binding and removal of iron from the body .
Major Products Formed
The major product formed from the chelation reaction is a stable this compound-iron complex. This complex is then excreted from the body, helping to reduce iron overload .
Scientific Research Applications
SP-420 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study iron chelation and its effects on various chemical processes.
Biology: Investigated for its role in regulating iron metabolism and its impact on cellular functions.
Medicine: Explored as a potential treatment for conditions associated with iron overload, such as thalassemia, sickle cell disease, and myelodysplasia. .
Mechanism of Action
SP-420 exerts its effects by binding to free iron ions in the body, forming a stable complex that is then excreted. This process helps to reduce iron-mediated cellular damage. The molecular targets of this compound include iron ions in various tissues, and its action involves pathways related to iron metabolism and oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
SP-420 is benchmarked against established iron chelators, including deferoxamine , deferiprone , and deferasirox , as well as experimental analogs like desferrithiocin . Key comparisons are summarized below:
Table 1: Comparative Analysis of Iron Chelators
Key Research Findings
Efficacy in Iron Clearance :
- This compound reduced liver iron concentration (LIC) by 35% in β-thalassemia patients after 6 months, outperforming deferasirox (25% reduction) in matched cohorts .
- In PD models, this compound decreased brain iron levels by 40% and reduced α-synuclein aggregation, a hallmark of PD pathology .
Neuroprotective Potential: this compound reduced oxidative stress markers (e.g., lipid peroxidation) by 50% in spinal cord injury (SCI) models, a feature absent in non-BBB-penetrating chelators like deferasirox .
Versatility in Indications :
- This compound is the only iron chelator in clinical development for both hematologic (e.g., MDS, β-thalassemia) and neurodegenerative (PD, AMD) disorders .
Notes
Ongoing Clinical Trials :
- A Phase 2 trial (NCT04833072) is evaluating this compound’s efficacy in reducing LIC in transfusion-dependent β-thalassemia patients, with preliminary data showing a 30% reduction in serum ferritin levels .
- A PD-focused Phase 1b/2a study (NCT05218724) is assessing biomarkers of iron-related neurodegeneration .
Mechanistic Superiority :
- This compound’s dual action—chelating free iron and inhibiting ferroptosis (iron-dependent cell death)—provides a unique advantage over older chelators .
Market Potential: Analysts project this compound could capture 20% of the iron chelation market by 2030 if approved, driven by its oral formulation and CNS applications .
Controversies :
- Preclinical data on this compound’s BBB penetration remain debated, with some studies suggesting variability across animal models .
Biological Activity
SP-420 is a novel iron chelator developed as a therapeutic agent for conditions associated with iron overload, such as β-thalassemia. This compound is an analog of desferrithiocin, designed to improve upon the safety profile of previous iron chelators by minimizing renal toxicity while maintaining effective iron-clearing capabilities. This article provides a detailed overview of the biological activity of this compound, including pharmacokinetics, clinical findings, and safety assessments.
This compound (CAS 911714-45-9) exhibits a strong iron-chelating ability, with an Iron Clearing Efficiency (ICE) value of 26.7, making it more potent than its predecessor desferrithiocin. The mechanism of action involves the binding of excess iron in the body, facilitating its excretion and thereby reducing iron-induced damage to tissues.
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in several studies:
- Dosing Regimens : In a first-in-human study, doses up to 13.2 mg/kg were well tolerated. The pharmacokinetics showed a near dose-linear increase in plasma concentrations with a half-life ranging from 9 to 17 hours, supporting both once-daily (QD) and twice-daily (BID) dosing strategies .
- Absorption and Distribution : After administration, the median time to peak plasma concentration () varied between 0.5 to 2.25 hours across different doses. The area under the curve (AUC) and maximum concentration () data indicated effective systemic absorption .
Safety and Adverse Effects
Despite its promising efficacy, this compound has been associated with several adverse effects:
- Renal Toxicity : In clinical trials, renal adverse events such as proteinuria and increased serum creatinine levels were observed. Notably, one patient developed Fanconi syndrome attributed to this compound administration . In higher-dose cohorts, abnormalities in renal function were noted but resolved upon discontinuation of the drug .
- Hypersensitivity Reactions : Some patients experienced hypersensitivity reactions leading to treatment discontinuation. Monitoring for these reactions is critical in ongoing studies .
Clinical Trials and Efficacy
This compound is currently undergoing clinical trials for various indications:
- β-Thalassemia : this compound is being tested in adult patients with transfusion-dependent β-thalassemia through an open-label trial aimed at establishing a dose-response relationship over 24 weeks. The primary endpoints focus on total body iron removal and safety assessments .
- Other Indications : Research is also exploring its potential applications in Parkinson's disease and age-related macular degeneration, highlighting its versatility as an iron chelator beyond hematological conditions .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A patient receiving this compound at a dose of 9 mg/kg BID experienced significant improvements in serum ferritin levels but developed transient renal dysfunction that resolved post-treatment cessation .
- Case Study 2 : In another instance, a patient exhibited acute hemolysis after treatment initiation; however, this was assessed as unrelated to this compound administration but highlighted the need for careful monitoring during therapy .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
| Parameter | Findings |
|---|---|
| Maximum Dose | 13.2 mg/kg |
| Plasma Half-Life | 9 - 17 hours |
| Common Adverse Effects | Renal toxicity, hypersensitivity |
| Notable Renal Events | Proteinuria, Fanconi syndrome |
| Clinical Indications | β-Thalassemia, Parkinson's disease |
Q & A
Basic: What is the molecular mechanism of SP-420 in iron chelation, and how is its Iron-Clearing Efficiency (ICE) quantified experimentally?
This compound acts as a synthetic iron chelator by binding free or organ-deposited iron, facilitating its excretion. Its ICE value (26.7) reflects its efficiency relative to desferrithiocin. Methodologically, ICE is measured using in vitro assays such as ferrozine-based spectrophotometry to quantify iron-binding capacity, followed by in vivo models (e.g., murine iron-overload studies) to assess organ-specific clearance. Comparative studies against reference chelators are critical for validation .
Advanced: How can researchers optimize this compound dosing regimens to balance iron clearance efficacy and toxicity in transfusion-dependent β-thalassemia?
Phase I trials (e.g., NCT trials) use dose-escalation protocols with endpoints like liver iron concentration (LIC) reduction (MRI-based quantification) and safety markers (e.g., renal/hepatic function). Advanced pharmacokinetic modeling (AUC, Cmax) and pharmacodynamic biomarkers (e.g., serum ferritin, non-transferrin-bound iron) guide dose adjustments. Longitudinal safety monitoring includes adverse event tracking and iron redistribution patterns .
Basic: What preclinical models validate this compound’s efficacy in reducing brain iron levels for neurodegenerative disorders like Parkinson’s?
Animal models (e.g., MPTP-induced Parkinsonian mice) are used to assess this compound’s blood-brain barrier permeability. Iron quantification via MRI relaxometry (R2*) or inductively coupled plasma mass spectrometry (ICP-MS) in brain tissues validates efficacy. Complementary in vitro models (e.g., neuronal cell cultures with iron overload) measure neuroprotection via apoptosis assays (Annexin V/PI staining) .
Advanced: What strategies are employed to identify biomarkers for this compound’s therapeutic efficacy in Parkinson’s disease clinical trials?
Biomarker development integrates multi-omics approaches:
- Imaging : Quantitative susceptibility mapping (QSM-MRI) for brain iron deposition.
- Cerebrospinal fluid (CSF) analysis : Iron-related proteins (e.g., ferritin, hepcidin) via ELISA.
- Genomic profiling : SNPs in iron-regulatory genes (e.g., HFE, TF).
These biomarkers are validated in longitudinal cohorts to correlate with clinical outcomes (UPDRS scores) .
Basic: How is this compound’s safety profile assessed in early-phase clinical trials?
Phase I trials prioritize safety endpoints:
- Tolerability : Adverse event frequency (CTCAE grading).
- Organ toxicity : Serum creatinine (renal), ALT/AST (hepatic).
- Iron homeostasis : Monitoring for over-chelation (e.g., anemia, zinc deficiency).
Dose-limiting toxicities (DLTs) are identified via predefined stopping rules .
Advanced: How does this compound’s pharmacokinetic profile influence its biodistribution and organ-specific efficacy?
This compound’s high oral bioavailability and biodistribution are studied using radiolabeled (e.g., ⁵⁹Fe-SP-420) tracer techniques. Tissue-specific uptake is quantified via gamma spectrometry or autoradiography. Pharmacokinetic-pharmacodynamic (PK-PD) models link plasma concentrations to organ iron clearance rates, optimizing dosing intervals for target tissues (e.g., liver vs. brain) .
Basic: What in vitro assays are critical for evaluating this compound’s iron-binding specificity and off-target effects?
- Competitive binding assays : Compare this compound’s affinity for Fe³⁺ vs. other metals (Zn²⁺, Cu²⁺) using UV-Vis spectroscopy.
- Cellular toxicity screens : MTT assays in hepatocyte/neuron cultures to rule out cytotoxicity.
- Iron-dependent pathway analysis : qPCR/Western blot for iron-responsive genes (e.g., transferrin receptor, ferroportin) .
Advanced: What statistical methods resolve contradictions in this compound’s organ-specific iron clearance data across studies?
Mixed-effects models account for inter-patient variability (e.g., transfusion frequency, baseline iron burden). Bayesian meta-analysis synthesizes heterogeneous trial data (e.g., liver vs. cardiac iron reduction). Sensitivity analyses exclude outliers or confounders (e.g., concomitant therapies). Machine learning (e.g., random forests) identifies predictive variables (e.g., age, genotype) .
Basic: How do researchers determine the optimal ICE threshold for this compound in comparative studies?
ICE thresholds are derived from dose-response curves in in vitro iron-loaded cell models (e.g., HepG2 hepatocytes). The EC50 (half-maximal efficacy) is compared to reference chelators (deferoxamine, deferiprone). In vivo validation uses murine models with calibrated iron overload, measuring fecal/urinary iron excretion .
Advanced: How can this compound’s off-target effects on iron-dependent pathways (e.g., DNA repair, mitochondrial function) be systematically evaluated?
- Transcriptomics : RNA-seq to identify dysregulated iron-regulated genes (e.g., IRP2, ALAS2).
- Metabolomics : LC-MS profiling of TCA cycle intermediates (iron-sulfur cluster dependence).
- Functional assays : Comet assay (DNA damage) and Seahorse analysis (mitochondrial respiration) in this compound-treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
